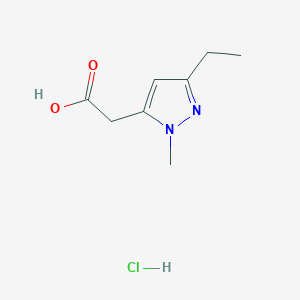

2-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride is a chemical compound with the CAS Number: 2126177-47-5 . It has a molecular weight of 204.66 . The IUPAC name for this compound is 2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride .

Synthesis Analysis

The synthesis of pyrazole-containing compounds has been studied extensively due to their importance in the development of heterocyclic agrochemicals . These compounds are synthesized by intermediate derivatization methods (IDMs) . The compounds are confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Molecular Structure Analysis

The InChI code for 2-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride is 1S/C8H12N2O2.ClH/c1-3-6-4-7 (5-8 (11)12)10 (2)9-6;/h4H,3,5H2,1-2H3, (H,11,12);1H .Chemical Reactions Analysis

The activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group . This result was similar to that of the substituted benzyl group on pyrazole .Physical And Chemical Properties Analysis

The compound is stored at room temperature . It has a physical form of oil . The compound is soluble in DMSO but insoluble in water .Applications De Recherche Scientifique

Antileishmanial and Antimalarial Activities

Pyrazole derivatives, including the compound , have been studied for their potential in treating tropical diseases such as leishmaniasis and malaria . These diseases affect millions worldwide, and the search for new treatments is critical due to the emergence of drug-resistant strains of the causative agents, Leishmania and Plasmodium . The compound has shown promising results in inhibiting the growth of Leishmania aethiopica and suppressing Plasmodium berghei in infected mice, suggesting its potential as a pharmacophore for developing new antileishmanial and antimalarial agents .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of pyrazole derivatives with biological targets. For instance, the compound has been analyzed for its binding affinity to the LmPTR1 pocket, an active site in the Leishmania species. The studies revealed a lower binding free energy, indicating a strong and favorable interaction, which justifies its potent antileishmanial activity .

Antibacterial Properties

Pyrazole scaffolds, including the compound , have been recognized for their antibacterial properties. They have been part of studies aiming to develop new antibacterial agents, which is crucial in the face of rising antibiotic resistance .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic effects of pyrazole derivatives make them candidates for the development of new pain relief medications. Their ability to modulate inflammatory pathways could lead to effective treatments for chronic inflammatory conditions .

Anticancer Potential

Research has indicated that pyrazole derivatives can play a role in cancer therapy. Their interaction with various cellular pathways can inhibit the proliferation of cancer cells, making them valuable in the synthesis of anticancer drugs .

Antifungal Activity

The compound has been part of studies exploring its efficacy against fungal infections. The electrostatic interactions of pyrazole derivatives with fungal enzymes have been analyzed, showing potential for the development of new antifungal medications .

Safety and Hazards

Propriétés

IUPAC Name |

2-(5-ethyl-2-methylpyrazol-3-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c1-3-6-4-7(5-8(11)12)10(2)9-6;/h4H,3,5H2,1-2H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDQPUALNOKEIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1)CC(=O)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2558465.png)

![(E)-3-(2-chlorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)prop-2-en-1-one](/img/structure/B2558467.png)

![Ethyl 2-[(3-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2558471.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylbenzoate](/img/structure/B2558476.png)

![[(2R)-1-tert-Butoxycarbonylpyrrolidin-2-yl]methylzinc iodide solution](/img/structure/B2558477.png)

![[(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/no-structure.png)

![3-(4-fluorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2558488.png)